1-methylimidazole-2-thiol
Overview
Description
1-Methylimidazole-2-thiol is a heterocyclic compound that belongs to the imidazole family. It is characterized by a sulfur atom attached to the second position of the imidazole ring and a methyl group at the first position. This compound is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylimidazole-2-thiol can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles . Another method involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by reaction with tosylamine to form the desired imidazole .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Methylimidazole-2-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using chlorine dioxide, resulting in the formation of different oxidation products .
Common Reagents and Conditions:
Oxidation: Chlorine dioxide is commonly used as an oxidizing agent for this compound.
Reduction: Specific reducing agents can be employed to convert the compound into its reduced forms.
Substitution: Various nucleophiles can substitute the thiol group under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with chlorine dioxide leads to the formation of oxidized derivatives .
Scientific Research Applications
1-Methylimidazole-2-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methylimidazole-2-thiol involves its interaction with specific molecular targets. For instance, it can bind to myoglobin and sensor proteins, affecting their function . The compound’s thiol group plays a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Methimazole: Another imidazole derivative used as an antithyroid drug.
2-Mercaptoimidazole: Similar in structure but lacks the methyl group at the first position.
Uniqueness: 1-Methylimidazole-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiol group and a methyl group on the imidazole ring makes it particularly versatile in various applications .
Properties
IUPAC Name |
1-methylimidazole-2-thiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c1-6-3-2-5-4(6)7/h2-3H,1H3,(H,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRYVIKBURPHAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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